1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is an intriguing organic compound with a complex structure that is of interest to chemists due to its unique properties and potential applications in various fields, including medicine and industry. Its chemical formula is C19H20N2O2S, and it is known for its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-oxo-3-pyrrolidinecarboxylic acid with thionyl chloride, forming the corresponding acid chloride. This intermediate is then reacted with 1-(2-(methylthio)phenyl)urea in the presence of a base, such as triethylamine, under anhydrous conditions to yield the target compound. The reaction is typically carried out at room temperature and may require purification through recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles remain similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. Optimizing reaction conditions, using automated equipment for precise control, and ensuring high yields and purity are key considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes several types of chemical reactions:
Oxidation
Oxidative reactions can modify the thioether group into sulfoxides or sulfones under controlled conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Reduction reactions can target the urea moiety, potentially reducing it to the corresponding amine derivatives with reagents like lithium aluminum hydride.
Substitution
Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl moieties, introducing various substituents that alter the compound's properties. Typical reagents include halogenating agents or nucleophiles like alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl or aryl halides, halogenating agents
Major Products
Scientific Research Applications
Chemistry
In chemistry, 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it versatile for creating derivatives with tailored properties.
Biology
Biologically, this compound's potential bioactivity is of interest. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors due to its unique structure.
Medicine
Medicinally, researchers are exploring its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to interact with biological macromolecules could be leveraged to design new therapeutic agents.
Industry
In industry, this compound could be used in material science, particularly in creating specialized polymers or coatings that benefit from its specific chemical properties.
Mechanism of Action
The exact mechanism of action for 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea varies depending on its application. Generally, its bioactive effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to fit into active sites or bind to receptors, influencing cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Ethylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
1-(2-(Methylsulfonyl)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(2-thiophenyl)pyrrolidin-3-yl)urea
Uniqueness
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of both the methylthio group and the phenylpyrrolidinyl urea structure. This combination of functional groups imparts distinct reactivity and bioactivity profiles, differentiating it from similar compounds that may lack one or more of these features.
There you have it! This detailed look into this compound should provide a comprehensive understanding of this fascinating compound.
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROPXHGAXNMTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.